Perflubrodec

概述

描述

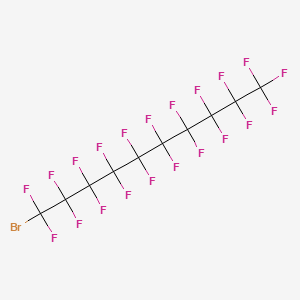

全氟溴癸烷: C10F21Br 。它是一种无色无味的液体,在正常条件下高度稳定且不反应。 全氟溴癸烷主要用作人工氧载体(如 Oxygent™)的成分,因为它能够溶解大量气体,包括氧气和二氧化碳 .

准备方法

合成路线和反应条件: : 全氟溴癸烷是通过全氟癸烷的溴化反应合成的。该反应通常使用溴 (Br2) 作为溴化剂,并在受控条件下进行,以确保选择性地用溴原子取代氟原子。该反应可以用以下公式表示:

C10F22+Br2→C10F21Br+HF

工业生产方法: : 在工业环境中,全氟溴癸烷的生产涉及使用专门的设备来处理高反应性的溴和全氟化合物。 该过程在受控环境中进行,以确保操作人员的安全和最终产品的纯度 .

化学反应分析

反应类型: : 全氟溴癸烷主要经历取代反应,因为存在溴原子。溴原子可以通过亲核取代反应被其他官能团取代。这些反应中常用的试剂包括氢氧化钠 (NaOH)、氰化钾 (KCN) 和氨 (NH3)。

常用试剂和条件

亲核取代: 全氟溴癸烷与亲核试剂(如氢氧根离子 (OH-)、氰根离子 (CN-) 和胺 (NH2-))反应,形成相应的取代产物。

反应条件: 这些反应通常在极性溶剂(如水或醇)中进行,可能需要加热以提高反应速率。

主要产物

羟基化: 全氟癸醇 (C10F21OH)

氰化: 全氟癸基氰 (C10F21CN)

胺化: 全氟癸胺 (C10F21NH2)

科学研究应用

Medical Applications

Artificial Oxygen Carriers

Perflubrodec is primarily recognized for its role in artificial oxygen carriers, specifically in formulations like Oxygent™. These oxygen carriers are crucial in medical settings where blood transfusions are not feasible or desirable, such as in surgeries or for patients who refuse blood products. The compound enhances the transport of oxygen to tissues and organs, thereby supporting cellular metabolism during critical situations.

- Mechanism of Action : this compound operates by being part of gas-filled microspheres that can be injected into the body. Its high solubility for gases allows it to effectively carry oxygen and carbon dioxide, facilitating improved oxygen delivery to hypoxic tissues.

- Clinical Studies : Research has demonstrated that perfluorocarbon emulsions containing this compound can significantly reduce the need for red blood cell transfusions during surgeries. For example, a multicenter study involving Oxygent showed a 26% reduction in transfusion requirements compared to control groups .

Industrial Applications

Heat Transfer Fluids

In industrial settings, this compound is utilized as a heat transfer fluid due to its excellent thermal stability and non-reactivity. This makes it suitable for applications that require reliable performance under extreme conditions.

- Fluoropolymer Production : The compound is also involved in the production of fluoropolymers, which are used in various applications ranging from coatings to electrical insulation materials.

Chemical Research Applications

Solvent and Reagent

This compound serves as a solvent and reagent in various chemical reactions owing to its inertness and stability. Its ability to dissolve a wide range of gases makes it valuable in experimental setups where gas solubility is critical.

- Synthesis of Perfluorinated Compounds : The compound is used in the synthesis of other perfluorinated chemicals, which are important in diverse applications including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

作用机制

全氟溴癸烷的主要作用机制是其溶解和运输气体的能力。在人工氧载体中,全氟溴癸烷可以溶解大量的氧气和二氧化碳,使其成为有效的氧气运输介质。 溶解的气体随后释放到组织和器官中,促进氧气输送和二氧化碳去除 .

相似化合物的比较

类似化合物

全氟辛基溴 (C8F17Br): 与全氟溴癸烷类似,全氟辛基溴也用于人工氧载体,并具有类似的特性。

全氟癸烷 (C10F18): 另一种用于氧载体的全氟碳化合物,但没有溴原子。

独特性: : 全氟溴癸烷的独特性在于它结合了高气体溶解度和稳定性,使其成为人工氧载体的理想成分。 它的溴原子还允许进行进一步的化学修饰,增强其在各种应用中的多功能性 .

生物活性

Perflubrodec, a perfluorinated compound, is primarily recognized for its potential applications in medical science, particularly as a blood substitute and in oxygen delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Overview of this compound

This compound is a member of the perfluorocarbon (PFC) family, characterized by carbon-fluorine bonds that confer unique properties such as chemical stability and low surface tension. These features make PFCs suitable for various biomedical applications, particularly in enhancing oxygen transport in the bloodstream.

This compound functions by dissolving gases more effectively than conventional liquids due to its low polarizability and strong intramolecular bonds. This allows it to carry oxygen efficiently, making it a candidate for use in scenarios where traditional blood transfusions are not feasible. The compound's hydrophobic nature enables it to interact favorably with biological membranes, facilitating gas exchange at the cellular level.

Biological Activities

Research indicates several biological activities associated with this compound:

- Oxygen Delivery : this compound has been shown to enhance oxygen transport in hypoxic conditions, providing critical support during surgeries or traumatic injuries.

- Biocompatibility : Studies have demonstrated that this compound exhibits low toxicity and minimal adverse reactions when used in clinical settings.

- Potential Immunomodulatory Effects : Some investigations suggest that PFCs may influence immune responses, although this area requires further exploration.

1. Use in Surgical Settings

A significant clinical study assessed the efficacy of this compound emulsions in reducing the need for allogeneic blood transfusions during high-blood-loss surgeries. The results indicated that patients receiving this compound required fewer transfusions compared to those receiving standard care, highlighting its potential as a blood substitute .

2. European Phase 3 Study

In a European Phase 3 study involving non-cardiac surgeries, this compound emulsions were administered to patients experiencing significant blood loss. The findings demonstrated that the emulsion effectively improved oxygen delivery and reduced complications related to blood transfusions .

Comparative Analysis of PFCs

The following table summarizes the key characteristics and outcomes associated with various PFCs, including this compound:

| Product | Manufacturer | Clinical Use | FDA Approval Status | Key Findings |

|---|---|---|---|---|

| Fluosol-DA-20 | Green Cross Corporation | Japan | Yes (1989) | Discontinued due to side effects |

| Oxygent | Alliance Pharmaceutical Corp. | Europe, China, USA | Not approved | High costs; terminated trials |

| Oxycyte | Synthetic Blood International | USA | Not approved | Lack of enrollment; discontinued |

| Perftoran | Russian Academy of Sciences | Russia, Mexico | Not approved | Awaiting clinical trials |

| This compound | Various | Blood substitute in surgeries | Under investigation | Reduced transfusion needs; improved oxygenation |

Research Findings

Recent studies have focused on the broader implications of PFCs like this compound in medical applications:

常见问题

Basic Research Questions

Q. What are the foundational methodologies for characterizing the chemical structure of Perflubrodec in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to identify functional groups and atomic arrangements. Cross-validate results using X-ray crystallography for crystalline forms or mass spectrometry for molecular weight confirmation. Ensure calibration of instruments to manufacturer specifications to minimize systematic errors . Pair structural data with computational modeling (e.g., DFT calculations) to predict stability and reactivity .

Q. How should researchers design initial toxicity assays for this compound to ensure reproducibility?

- Methodological Answer : Adopt a tiered approach:

In vitro assays (e.g., cell viability tests using HepG2 or HEK293 cell lines) with strict controls for pH, temperature, and solvent interference.

Dose-response curves with at least five concentrations, validated against positive/negative controls.

Statistical power analysis to determine sample size a priori to avoid underpowered results .

Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., solvent choice, animal models). Use the PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to standardize data extraction . Apply multivariate regression to isolate factors like administration route or metabolic enzyme variability. Replicate disputed experiments under controlled conditions, using isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite pathways .

Q. How can researchers optimize experimental designs to study this compound’s mechanism of action under physiological conditions?

- Methodological Answer :

- Employ FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Use in situ techniques like fluorescence microscopy with this compound-conjugated probes to visualize real-time interactions in live tissues.

- Integrate multi-omics data (proteomics, transcriptomics) to map pathways affected by the compound .

- Validate findings with knockout models or CRISPR-Cas9-edited cell lines to confirm target specificity .

Q. What systematic approaches mitigate bias in this compound’s efficacy studies for neurodegenerative applications?

- Methodological Answer :

- Implement double-blinded, randomized controlled trials (RCTs) with placebo arms.

- Pre-register protocols on platforms like ClinicalTrials.gov to reduce publication bias .

- Use Bayesian statistics to update prior probabilities of efficacy as new data emerges .

- Apply COSMIN guidelines to assess methodological quality and risk of bias in preclinical models .

Q. Data Management & Analysis

Q. How should conflicting spectroscopic data for this compound’s degradation products be analyzed?

- Methodological Answer :

- Perform comparative spectral libraries matching (e.g., NIST database) and quantify peak overlaps using software like MestReNova.

- Apply principal component analysis (PCA) to differentiate noise from genuine spectral shifts .

- Cross-reference with high-resolution LC-MS/MS to confirm degradation pathways .

Q. What frameworks ensure robust data curation for this compound-related research in collaborative studies?

- Methodological Answer :

- Use electronic lab notebooks (ELNs) with version control to track data modifications.

- Adopt standardized metadata templates (e.g., ISA-Tab format) to harmonize datasets across labs .

- Employ RMarkdown or Jupyter Notebooks for reproducible statistical workflows .

Q. Ethical & Validation Considerations

Q. How can researchers address ethical gaps in this compound’s in vivo studies involving genetically modified organisms?

- Methodological Answer :

- Follow institutional animal care guidelines (e.g., AAALAC accreditation) and include ethical oversight in grant proposals .

- Use ex vivo organoid models to reduce vertebrate animal use .

- Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency .

Q. What validation criteria are critical for this compound’s computational docking studies?

- Methodological Answer :

- Validate docking algorithms (e.g., AutoDock Vina) against co-crystallized ligand-protein structures from the PDB.

- Report RMSD values for pose reproducibility and use free-energy perturbation (FEP) to refine binding affinity predictions .

- Disclose force field parameters and solvent models to enable replication .

Q. Literature & Knowledge Gaps

Q. How to structure a systematic review identifying knowledge gaps in this compound’s environmental persistence?

- Methodological Answer :

- Define search strings using Boolean operators (e.g., "this compound AND (bioaccumulation OR half-life)") across PubMed, Scopus, and Web of Science .

- Screen studies via PRISMA flowcharts, excluding non-peer-reviewed sources like preprints .

- Map gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to prioritize future research .

属性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAULFRGWRHHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC10F21, C10BrF21 | |

| Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184725 | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-43-7 | |

| Record name | Perfluorodecyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubrodec [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohenicosafluorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUBRODEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。